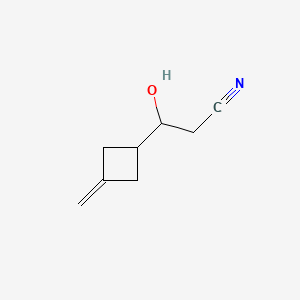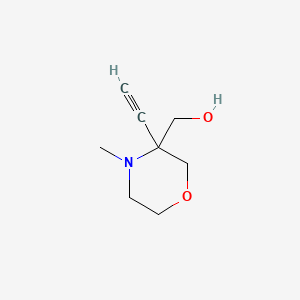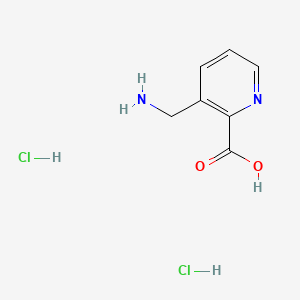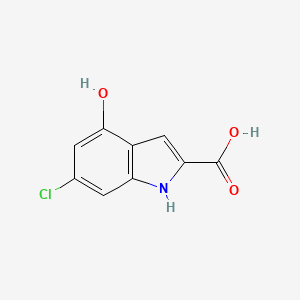
6-chloro-4-hydroxy-1H-indole-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-hydroxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid typically involves the chlorination of 4-hydroxyindole-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
- Dissolve 4-hydroxyindole-2-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Reflux the reaction mixture for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
6-chloro-4-hydroxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 6-chloro-4-oxo-1H-indole-2-carboxylic acid.
Reduction: Formation of 6-chloro-4-hydroxy-1H-indole-2-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-4-hydroxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-chloro-4-hydroxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
類似化合物との比較
Similar Compounds
4-hydroxyindole-2-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-chloroindole-2-carboxylic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-hydroxy-1H-indole-2-carboxylic acid: Similar structure but without the chlorine atom, leading to different biological activities.
Uniqueness
6-chloro-4-hydroxy-1H-indole-2-carboxylic acid is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
特性
分子式 |
C9H6ClNO3 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC名 |
6-chloro-4-hydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3/c10-4-1-6-5(8(12)2-4)3-7(11-6)9(13)14/h1-3,11-12H,(H,13,14) |
InChIキー |
DENGZZURUOLQDK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


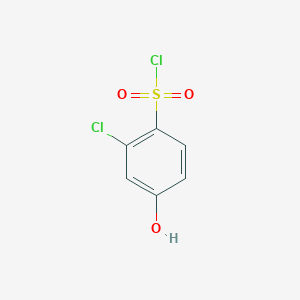
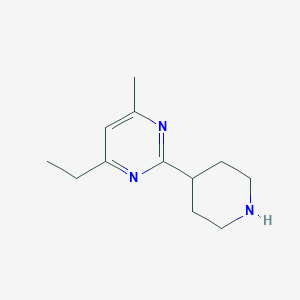
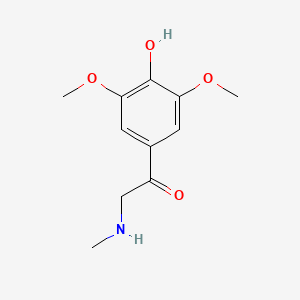
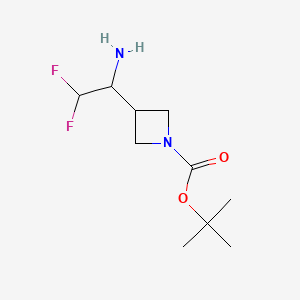
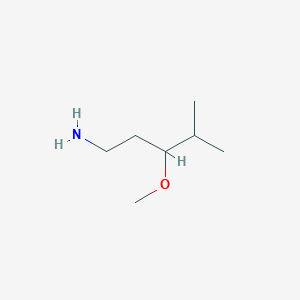
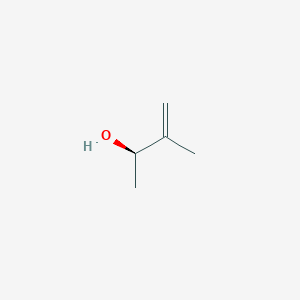
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
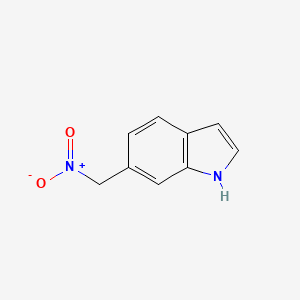
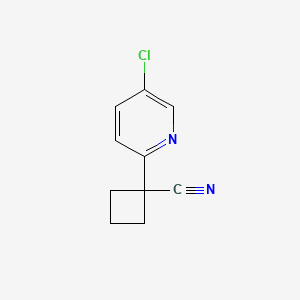
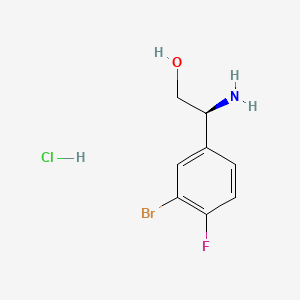
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)
